Triptonolide

Overview

Description

Triptonolide is a bioactive diterpene triepoxide isolated from Tripterygium wilfordii Hook. f, a traditional Chinese medicinal plant. Extracts from this plant have been used for centuries as anti-inflammatory and immunosuppressive remedies .

Synthesis Analysis

Triptonolide biosynthesis involves key genes, which have been studied in various tissue samples of T. wilfordii, including leaves, flowers, stem bark, peeled stem, root bark, root phloem, root xylem, and cells treated with methyl jasmonate (MeJA) .

Scientific Research Applications

Antitumor Applications

Triptonolide (TPL) is recognized for its impressive antitumor qualities . It has potent antitumor capabilities against various malignancies, including lung, pancreatic, nasopharyngeal, breast, stomach, liver, and colon cancers . The precise mechanism through which TPL influences tumor cells remains enigmatic . Current research endeavors are aimed at unraveling the antitumor mechanism of TPL .

Anti-inflammatory Applications

TPL demonstrates anti-inflammatory properties . It has been used in traditional Chinese medicine to treat autoimmune and inflammatory diseases . It has inhibitory effects on cell proliferation and inflammatory cytokine secretion .

Immunosuppressive Applications

TPL showcases immunosuppressive activities . It has been used as a remedy for inflammatory and autoimmune diseases .

Anti-angiogenic Applications

TPL demonstrates anti-angiogenic properties . This means it can inhibit the formation of new blood vessels, which is particularly useful in the treatment of diseases such as cancer, where the growth of new blood vessels can feed a tumor and enable it to grow.

Neurotrophic and Neuroprotective Effects

TPL showcases neurotrophic and neuroprotective effects . This suggests that it could potentially be used in the treatment of neurodegenerative diseases, although more research is needed in this area.

Treatment of Inflammatory Diseases

TPL has been used in the treatment of diverse inflammatory disorders . These include lupus nephritis, inflammatory bowel disease, asthma, and rheumatoid arthritis .

Treatment of Autoimmune Diseases

TPL has been used in folk medicine for the treatment of a variety of autoimmune disorders . This includes conditions like rheumatoid arthritis and psoriasis .

Treatment of Psoriasis

TPL has inhibitory effects on cell proliferation and inflammatory cytokine secretion of immortalized human keratinocytes . These findings suggest a mechanism of action of TPL in psoriasis .

Mechanism of Action

Target of Action

Triptonolide, a diterpenoid epoxide, is produced by the thunder god vine, Tripterygium wilfordii . The primary targets of Triptonolide include polycystin-2 , ADAM10 , DCTPP1 , TAB1 , and XPB . Among these, XPB has been identified as a key target responsible for the antiproliferative activity of Triptonolide . XPB is a subunit of the universal transcription factor TFIIH that plays a role in RNAPII-mediated transcription initiation .

Mode of Action

Triptonolide forms covalent adducts with Cys342 at the active site of XPB, inhibiting its DNA-dependent ATPase activity . This interaction with XPB leads to a significant decrease in cell proliferation . The level of resistance conferred by the C342T mutation in XPB is about 100-fold higher than the most Triptonolide-resistant mutants previously identified .

Biochemical Pathways

Triptonolide affects multiple biochemical pathways. It results in a decrease of HSP70 expression, affects calcium release, causes lysosomal membrane depolarization, inhibits NFκB activity, iNOS and Cox-2 expression, and acts as a transcription inhibitor and an anti-angiogenesis factor . It also disrupts super-enhancer networks .

Pharmacokinetics

The pharmacokinetics of Triptonolide are influenced by its physicochemical properties. Its poor solubility and bioavailability are the main concerns regarding its safety and efficacy in clinical studies . These properties significantly affect its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability .

Result of Action

The molecular and cellular effects of Triptonolide’s action are diverse. It has been shown to inhibit tumor cell proliferation, induce cell death through the apoptotic pathway, and cause cell-cycle regression . It also exhibits anti-angiogenic properties in the inhibition of metastasis mediated by downregulation of tyrosine kinase, endothelial (Tie2), and vascular endothelial growth factor .

Action Environment

The action, efficacy, and stability of Triptonolide can be influenced by various environmental factors. It’s important to note that the physicochemical properties of Triptonolide, such as poor solubility, can be influenced by the pH and temperature of the environment

properties

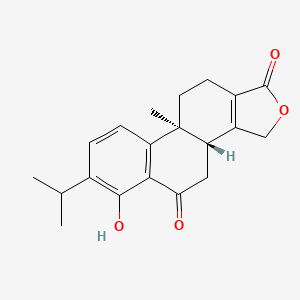

IUPAC Name |

(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3b,4,10,11-tetrahydro-3H-naphtho[2,1-e][2]benzofuran-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-10(2)11-4-5-14-17(18(11)22)16(21)8-15-13-9-24-19(23)12(13)6-7-20(14,15)3/h4-5,10,15,22H,6-9H2,1-3H3/t15-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZZHUMKOAYLPH-MGPUTAFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2=O)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2=O)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triptonolide | |

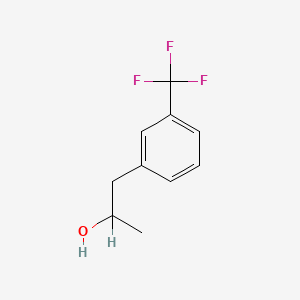

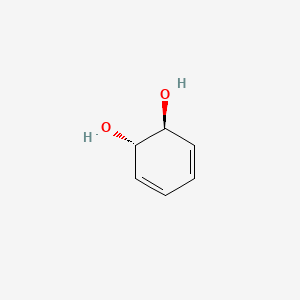

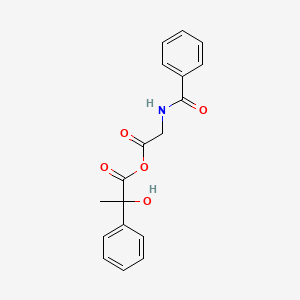

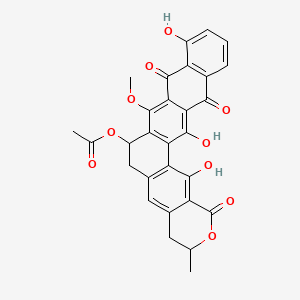

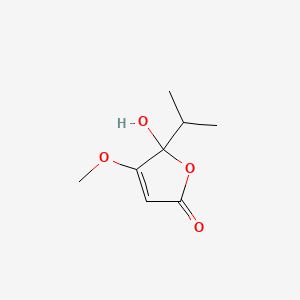

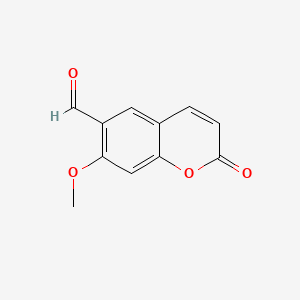

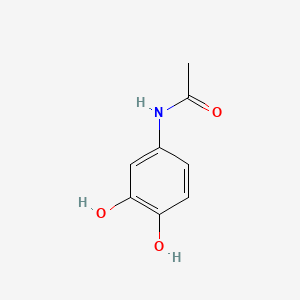

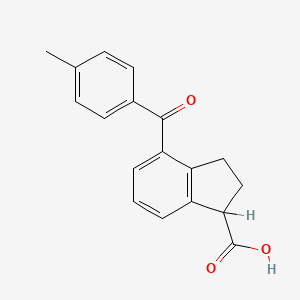

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known immunosuppressive effects of Triptonide and Triptolide?

A1: Research indicates that both Triptonide [] and Triptolide [] demonstrate significant inhibitory effects on the proliferation of lymph cells stimulated by Concanavalin A (Con A). This suggests potential immunosuppressive properties for these compounds.

Q2: Can you describe the structural characteristics of Triptonolide and its related compounds?

A2: Triptonolide is a diterpenoid lactone. While its specific structural data isn't detailed in the provided abstracts, we can glean information about related compounds:

- Triptophenolide: This compound has the molecular formula C20H24O3 and a melting point of 232-233°C. []

- Triptophenolide methyl ether: With a molecular formula of C21H26O3, this compound melts at 152-154°C. []

- Neotriptophenolide: This compound has the molecular formula C21H26O4 and a melting point of 189-191°C. []

Q3: What is the significance of identifying novel diterpenoids in Tripterygium wilfordii?

A3: The research highlights the isolation and identification of two novel diterpenoids from Tripterygium wilfordii: 14-hydroxy-abieta-8, 11, 13-trien-3-one and 11-hydroxy, 14-methoxy-abieta-8, 11, 13-trien-3-one. [] This discovery contributes to the growing body of knowledge surrounding the chemical diversity of this plant and its potential for yielding bioactive compounds. Further research into the biological activities of these novel diterpenoids is warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1208897.png)

![4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine](/img/structure/B1208898.png)